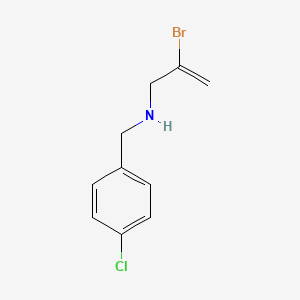

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

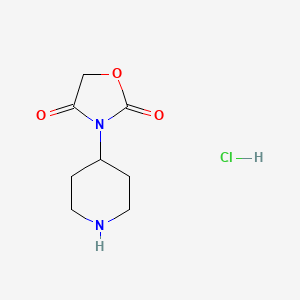

“2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C10H11BrClN . It is used in scientific research due to its unique properties.

Molecular Structure Analysis

The molecular weight of “2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine” is 260.56 . For more detailed structural analysis, techniques like NMR, HPLC, LC-MS, and UPLC are often used .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine” are not fully detailed in the available resources. The molecular weight is known to be 260.56 .Scientific Research Applications

Intramolecular Cyclization

The compound N-(2-bromoallyl)-N-prop-2-ynyl- and N-allyl-N-(2-bromoallyl)-amines undergo intramolecular cyclization using zirconocene methyl chloride. This process results in zirconacycles, which are further processed in various reactions, leading to a range of different compounds (Barluenga, Sanz, & Fañanás, 1995).

Crystal Structure and Surface Analysis

4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine, a compound synthesized through a three-step pathway, was studied for its crystal structure and surface interactions. This included single crystal X-ray diffraction studies and Hirshfeld surface analysis to understand molecular interactions (Nadaf et al., 2019).

Synthesis of Benzamide Derivatives

5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene was synthesized and used in the preparation of novel benzamide derivatives. These products exhibit certain bioactivities and were characterized by various spectroscopic methods (Bi, 2015).

Palladium-catalyzed Amination

Palladium-catalyzed amination of 1,2-dibromobenzene with linear polyamines resulted in the formation of polyaza macrocycles. This process demonstrates the versatility of 2-bromo-1,3-dichlorobenzene in synthesizing complex macrocyclic structures (Averin et al., 2009).

Spiroaziridination of Cycloalkylidene Esters

The reaction of primary amines with 2-bromo-2-(cycloalkylidene)acetates under high pressure demonstrated the formation of spiroaziridines. This reaction showcases the potential for creating complex structures using bromo derivatives under specific conditions (Rulev & Maddaluno, 2001).

Synthesis of Enantioenriched Amines

Enzymatic strategies were developed to synthesize enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines. The methods involved biotransamination and kinetic resolutions, leading to the synthesis of precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

properties

IUPAC Name |

2-bromo-N-[(4-chlorophenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c1-8(11)6-13-7-9-2-4-10(12)5-3-9/h2-5,13H,1,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREWGQVJPIVGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CNCC1=CC=C(C=C1)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-chlorobenzyl)prop-2-en-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2445260.png)

![2-[3-(Aminomethyl)phenyl]isoindole-1,3-dione](/img/structure/B2445262.png)

![Ethyl 3-(4-chlorophenyl)-5-[(2-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2445266.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445268.png)

![2-{[5-chloro-2-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2445276.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)